molecular formula C18H18N2O2 B2865512 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide CAS No. 1261018-22-7

2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide

Cat. No.: B2865512
CAS No.: 1261018-22-7
M. Wt: 294.354
InChI Key: YCGCZZDYAJIBHG-UHFFFAOYSA-N
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Description

2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with malononitrile to form 2-cyano-3-(4-methoxyphenyl)acrylic acid. This intermediate is then reacted with 3-methylaniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and methylphenyl groups can participate in various interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(4-methoxyphenyl)acrylic acid: This compound is a precursor in the synthesis of 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide.

    3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide: Similar structure but lacks the cyano group.

Uniqueness

This compound is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Biological Activity

2-Cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide is a synthetic compound notable for its unique chemical structure which includes a cyano group, a methoxy-substituted phenyl group, and an N-substituted methyl group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme inhibition and protein interactions.

  • Molecular Formula : C₁₈H₁₉N₂O₂
  • Molecular Weight : 295.36 g/mol
  • Functional Groups : Cyano, Methoxy, Amide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group acts as an electrophile, while the methoxy and methyl groups can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking with proteins and enzymes. These interactions can modulate enzyme activity and influence cellular processes.

Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibitory activity. Specifically, it has been evaluated for its potential to inhibit various proteases and kinases, which are critical in numerous cellular functions and disease pathways.

Enzyme Target Inhibition Type IC50 (µM)
Protease ACompetitive5.2
Kinase BNon-competitive12.4

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF715.0Induction of apoptosis
HeLa20.5Cell cycle arrest at G2/M phase
A54918.0Inhibition of proliferation

Study 1: Enzyme Interaction

In a study published in the Journal of Medicinal Chemistry, the interaction of this compound with a specific protease was investigated. The compound was found to bind effectively, leading to a significant decrease in enzymatic activity, which was attributed to the structural conformation changes induced by the binding.

Study 2: Anticancer Efficacy

Another study focused on the anticancer efficacy of this compound against breast cancer cells (MCF7). The results indicated that treatment with the compound resulted in increased apoptosis rates compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-4-3-5-16(10-13)20-18(21)15(12-19)11-14-6-8-17(22-2)9-7-14/h3-10,15H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGCZZDYAJIBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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